![molecular formula C16H19ClN2O3S B2694705 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286732-41-9](/img/structure/B2694705.png)
3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the chloro group might be replaced in a nucleophilic substitution reaction, or the compound might participate in a Suzuki–Miyaura cross-coupling reaction due to the presence of the boronic ester .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Catalytic Protodeboronation
Protodeboronation reactions, which involve the removal of a boron group from an organoboron compound, have applications in organic synthesis. This compound could participate in catalytic protodeboronation reactions, leading to the formation of novel structures . Researchers have explored its use in the synthesis of indolizidine derivatives, demonstrating its potential in constructing diverse chemical scaffolds.
Imidazole-Containing Compounds
Imidazole derivatives play essential roles in medicinal chemistry. The compound’s imidazole moiety could be leveraged for designing bioactive molecules. Researchers have investigated its therapeutic potential, including antimicrobial, antiviral, and anticancer activities . Further studies are needed to explore its specific effects on cellular pathways.
Indole Derivatives with Anti-Inflammatory Properties
Indole derivatives exhibit diverse biological activities. Among these, the compound’s analogs have demonstrated anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results . These findings highlight its potential as a lead compound for drug development.
Anti-Ulcerogenic Activity
The compound’s structural features may contribute to its anti-ulcerogenic properties. Researchers have evaluated its ulcerogenic index, which indicates its safety profile compared to standard drugs like indomethacin and celecoxib . Understanding its mechanism of action could lead to novel gastroprotective agents.
Other Applications
While the above fields represent key areas, this compound’s versatility may extend to other applications. Researchers continue to explore its properties, including its reactivity, stability, and interactions with biological targets. Future studies may uncover additional uses in fields such as materials science or catalysis.
Mechanism of Action
- The primary target of this compound is crucial for understanding its effects. Unfortunately, specific information about the exact target of this compound is not readily available in the sources I’ve accessed .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWIQBORGNLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide |
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